Tris(4-nitrophenyl)amine
Overview
Description
Tris(4-nitrophenyl)amine: is an organic compound with the molecular formula C18H12N4O6 . It is characterized by the presence of three nitrophenyl groups attached to a central nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various materials, including dyes and photonic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-nitrophenyl)amine can be synthesized through the reaction of 4-nitroaniline with 4-chloronitrobenzene or 4-fluoronitrobenzene . The reaction typically involves heating the reactants in a suitable solvent, such as tetrahydrofuran, at elevated temperatures (around 80°C) for an extended period (approximately 20 hours) .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tris(4-nitrophenyl)amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Reduction: Tris(4-aminophenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tris(4-nitrophenyl)amine is used as an intermediate in the synthesis of complex organic molecules, including dyes and photonic materials. It serves as a building block for the preparation of trisazo compounds, which are used in various applications .
Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives have been explored for potential use in drug development and as probes in biochemical studies .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other materials. Its unique structure allows for the creation of compounds with desirable optical and electronic properties .
Mechanism of Action
The mechanism of action of tris(4-nitrophenyl)amine primarily involves its ability to undergo reduction and substitution reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro groups, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Triphenylamine: Similar structure but lacks nitro groups.
Tris(4-aminophenyl)amine: The reduced form of tris(4-nitrophenyl)amine.
Tris(4-bromophenyl)amine: Contains bromine atoms instead of nitro groups.
Uniqueness: this compound is unique due to the presence of three nitro groups, which impart distinct electronic and chemical properties. These properties make it a valuable intermediate in the synthesis of various functional materials .
Properties
IUPAC Name |
4-nitro-N,N-bis(4-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNJBIDKQIRWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066610 | |
Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-93-1 | |
Record name | 4-Nitro-N,N-bis(4-nitrophenyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20440-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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